タフルプロスト

概要

説明

タフルプロストは、主に開隅緑内障および眼圧亢進症の治療に使用されるプロスタグランジンアナログです。これは点眼薬として局所的に投与され、眼圧を下げる働きをします。 タフルプロストは、プロスタグランジンF2-αのフッ素化アナログであり、その高い有効性と安全性プロファイルで知られています .

科学的研究の応用

Tafluprost is extensively used in scientific research, particularly in the fields of ophthalmology and pharmacology. Its primary application is in the treatment of glaucoma and ocular hypertension, where it has shown significant efficacy in reducing intraocular pressure . Additionally, tafluprost is used in studies investigating the regulation of matrix metalloproteinases and tissue inhibitors of metalloproteinases, contributing to our understanding of extracellular matrix remodeling .

作用機序

タフルプロストは、角膜エステラーゼによって加水分解されて活性代謝物のタフルプロスト酸を形成するプロドラッグです。 タフルプロスト酸は、プロスタグランジンF受容体の選択的アゴニストであり、眼からの房水の流出量を増加させ、それにより眼圧を低下させます . 作用機序の主なものは、ブドウ膜強膜流出量の増加です .

類似の化合物との比較

タフルプロストは、ラタノプロスト、トラボプロスト、ビマトプロストなどの他のプロスタグランジンアナログと比較されています。 これらの化合物はすべて同様の作用機序を共有していますが、タフルプロストは、プロスタグランジンF受容体への親和性を高めるフッ素化構造によりユニークです . 研究では、タフルプロストは、ラタノプロストや他のアナログと比較して、受容体への親和性が高いことが示されています .

類似の化合物のリスト

- ラタノプロスト

- トラボプロスト

- ビマトプロスト

- ウノプロストン

タフルプロストは、その独特の化学構造と眼圧を下げる高い有効性により際立っており、緑内障と眼圧亢進症の治療における貴重な化合物となっています。

生化学分析

Biochemical Properties

Tafluprost plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. Upon administration, tafluprost is hydrolyzed by corneal esterases to form tafluprost acid . Tafluprost acid then binds to the prostaglandin F receptor, which is a G-protein-coupled receptor, leading to a series of biochemical reactions that result in the reduction of intraocular pressure . The interaction with the prostaglandin F receptor increases the outflow of aqueous humor from the eye, thereby lowering intraocular pressure .

Cellular Effects

Tafluprost has various effects on different cell types and cellular processes. In ocular cells, tafluprost acid increases the outflow of aqueous humor by remodeling the extracellular matrix and relaxing the ciliary muscle . This process involves changes in cell signaling pathways, including the activation of protein kinase C and the modulation of calcium ion concentrations . Additionally, tafluprost can influence gene expression related to extracellular matrix components and enzymes involved in aqueous humor dynamics .

Molecular Mechanism

The molecular mechanism of tafluprost involves its conversion to tafluprost acid, which then acts as a selective agonist at the prostaglandin F receptor . This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways that lead to increased uveoscleral outflow . Tafluprost acid also induces changes in gene expression, particularly those genes involved in extracellular matrix remodeling and aqueous humor outflow .

Temporal Effects in Laboratory Settings

In laboratory settings, tafluprost has shown sustained effects over time. Studies have demonstrated that tafluprost maintains its intraocular pressure-lowering effects for at least 24 hours after administration . The stability of tafluprost in solution and its resistance to degradation contribute to its prolonged efficacy . Long-term studies have indicated that tafluprost continues to be effective in reducing intraocular pressure without significant degradation or loss of activity .

Dosage Effects in Animal Models

In animal models, the effects of tafluprost vary with different dosages. Lower doses of tafluprost have been shown to effectively reduce intraocular pressure without causing significant adverse effects . Higher doses can lead to toxic effects, including conjunctival hyperemia and ocular discomfort . The threshold for these adverse effects varies among different animal species, but the general trend indicates that tafluprost is well-tolerated at therapeutic doses .

Metabolic Pathways

Tafluprost undergoes metabolic conversion primarily through hydrolysis by corneal esterases to form tafluprost acid . Tafluprost acid is further metabolized via fatty acid beta-oxidation and phase II conjugation into 1,2,3,4-tetranor acid . These metabolic pathways ensure the efficient breakdown and elimination of tafluprost from the body, minimizing systemic exposure and potential side effects .

Transport and Distribution

Tafluprost is transported and distributed within ocular tissues following topical administration. The lipophilic nature of tafluprost allows it to penetrate the cornea easily and reach the target tissues . Once hydrolyzed to tafluprost acid, it binds to the prostaglandin F receptor in the ciliary body and trabecular meshwork, facilitating its therapeutic effects . The distribution of tafluprost acid is primarily localized to ocular tissues, with minimal systemic absorption .

Subcellular Localization

The subcellular localization of tafluprost and its active metabolite, tafluprost acid, is primarily within the ciliary muscle and trabecular meshwork . Tafluprost acid exerts its effects by binding to the prostaglandin F receptor on the cell surface, initiating intracellular signaling pathways that lead to increased aqueous humor outflow . The targeting of tafluprost acid to these specific ocular compartments ensures its efficacy in reducing intraocular pressure .

準備方法

合成経路と反応条件

タフルプロストの合成には、DIBAL-H還元、ウィッティヒ反応、エステル化など、いくつかの重要なステップが含まれます。 プロセスは特定の式で示された化合物から始まり、これらの反応を受けて、99%を超える高純度のタフルプロストを生成します . 別の方法は、コロリドを原料として使用し、酸化、縮合、フッ素化、脱保護、還元、再縮合、エステル化、精製を含む .

工業生産方法

タフルプロストの工業生産は、逆相および順相の調製カラム精製技術を使用した大規模調製方法を採用しています。 この方法は、最終製品の高純度と安定性を保証します .

化学反応の分析

反応の種類

タフルプロストは、次のようないくつかの種類の化学反応を受けます。

酸化: 合成中の中間体の変換。

還元: DIBAL-H還元は、合成における重要なステップです。

一般的な試薬と条件

DIBAL-H: 還元に使用されます。

ウィッティヒ試薬: ウィッティヒ反応に使用されます。

フッ素化剤: フッ素原子を導入するために使用されます

生成される主要な生成物

これらの反応から生成される主要な生成物は、タフルプロスト自体、その中間体および誘導体、たとえばタフルプロスト酸です .

科学研究への応用

タフルプロストは、特に眼科および薬理学の分野で、科学研究で広く使用されています。 その主な用途は、緑内障および眼圧亢進症の治療であり、眼圧を下げることに有意な効果を示しています . さらに、タフルプロストは、マトリックスメタロプロテイナーゼと組織インヒビターの調節を調査する研究にも使用され、細胞外マトリックスのリモデリングに関する理解に貢献しています .

類似化合物との比較

Tafluprost is compared with other prostaglandin analogs such as latanoprost, travoprost, and bimatoprost. While all these compounds share a similar mechanism of action, tafluprost is unique due to its fluorinated structure, which provides a higher affinity for the prostaglandin F receptor . Studies have shown that tafluprost has a higher affinity for the receptor compared to latanoprost and other analogs .

List of Similar Compounds

- Latanoprost

- Travoprost

- Bimatoprost

- Unoprostone

Tafluprost stands out due to its unique chemical structure and high efficacy in lowering intraocular pressure, making it a valuable compound in the treatment of glaucoma and ocular hypertension.

特性

Key on ui mechanism of action |

Tafluprost acid is a prostanoid selective FP receptor agonist that is believed to reduce the intraocular pressure (IOP) by increasing the outflow of aqueous humor. Studies in animals and humans suggest that the main mechanism of action is increased uveoscleral outflow. |

|---|---|

CAS番号 |

209860-87-7 |

分子式 |

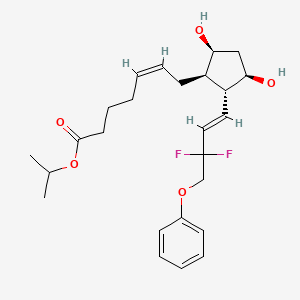

C25H34F2O5 |

分子量 |

452.5 g/mol |

IUPAC名 |

propan-2-yl (Z)-7-[(1R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21?,22+,23-/m1/s1 |

InChIキー |

WSNODXPBBALQOF-MMDZIBFSSA-N |

SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |

異性体SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H](C1/C=C/C(COC2=CC=CC=C2)(F)F)O)O |

正規SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |

外観 |

White solid powder |

沸点 |

100°C |

melting_point |

87.5 °C |

Key on ui other cas no. |

209860-87-7 |

物理的記述 |

Liquid |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Insoluble 5.28e-03 g/L |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-methylethyl (5Z)-7-((1R,2R, 3R,5S)-2-((1E)-3,3-difluoro-4-phenoxy -1-butenyl)-3,5-dihydroxycyclopentyl)-5-heptenoate AFP-168 tafluprost |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。